2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide

Description

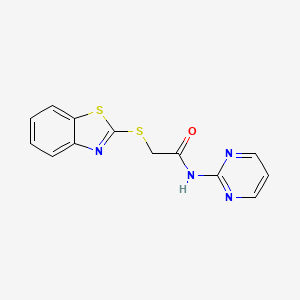

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a pyrimidin-2-yl group. The compound’s design leverages the pharmacophoric features of benzothiazole (electron-deficient aromatic system) and pyrimidine (hydrogen-bonding capability), which are common in medicinal chemistry for targeting enzymes and receptors .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-3-7-15-12)8-19-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALAFJCQBRIWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:

Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

Attachment of the acetamide group: The benzothiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamide group.

Introduction of the pyrimidine ring: Finally, the compound is reacted with a pyrimidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the pyrimidine ring can be reduced under suitable conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Physical Properties

The compound is characterized by its distinct chemical structure that contributes to its reactivity and interaction with biological systems. The presence of sulfur in the benzothiazole moiety enhances its potential as a bioactive agent.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell proliferation signals .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Pharmacology

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For example, it may act as an inhibitor of kinases or proteases that are crucial for cancer progression or microbial virulence .

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurology .

Material Science

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices or nanomaterials. Research has explored its use in fabricating conductive polymers or nanocomposites with enhanced thermal and electrical properties .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of benzothiazole revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was attributed to the induction of oxidative stress leading to cell death.

Case Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of this compound was tested against standard strains of E.coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Notes:

- *Estimated logP for the target compound based on pyrimidine and benzothiazole contributions.

- Bulky substituents (e.g., 4-butoxyphenyl in ) increase molecular weight and lipophilicity, which may affect bioavailability.

Crystallographic and Physicochemical Properties

- Crystal Packing: The monoclinic P21/n space group observed in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide () contrasts with the triclinic systems of simpler acetamides. The pyrimidin-2-yl group in the target compound may alter packing efficiency due to its planar geometry .

- Hydrogen Bonding : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form 1-D chains via N–H⋯N interactions (R2<sup>2</sup>(8) motif), which stabilize the crystal lattice. The target compound’s pyrimidine N-atoms could facilitate similar or stronger intermolecular interactions .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is a derivative of benzothiazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, emphasizing its antimicrobial properties and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available benzothiazole derivatives. The general synthetic pathway includes:

- Formation of Benzothiazole Derivatives : Initial reactions often involve the condensation of benzothiazole with various amines or acetamides.

- Introduction of Pyrimidine Moiety : The pyrimidine ring is introduced through cyclization reactions involving appropriate precursors.

- Final Acetamide Formation : The final product is obtained by acylation reactions to form the acetamide linkage.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including the compound . The results indicate significant activity against various bacterial strains:

| Microorganism | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 95 |

| Escherichia coli | 31.25 | 90 |

| Pseudomonas aeruginosa | 62.50 | 85 |

| Candida albicans | <207 | 80 |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves:

- Disruption of Bacterial Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and replication, such as DNA gyrase and urease .

Study on Antitubercular Activity

A significant study examined the antitubercular activity of synthesized benzothiazole derivatives, including the target compound. The study found that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 100 μg/mL against Mycobacterium tuberculosis, indicating promising potential for treating tuberculosis .

Evaluation Against Multidrug Resistant Strains

Another research effort focused on evaluating the effectiveness of these compounds against multidrug-resistant strains. Results indicated that some derivatives maintained efficacy against resistant strains, highlighting their potential in overcoming current treatment limitations .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide?

A common method involves nucleophilic substitution between 2-mercaptobenzothiazole and 2-chloro-N-(pyrimidin-2-yl)acetamide under reflux in ethanol (40–60°C) for 6–8 hours. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and crystallized using slow evaporation of a chloroform-acetone mixture (1:5 v/v) to obtain single crystals for structural validation .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography is the gold standard. Single crystals grown via slow evaporation are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, related acetamides exhibit N–H⋯N hydrogen bonds forming infinite 1-D chains, contributing to packing stability . Spectroscopic methods like -NMR and IR validate functional groups: the benzothiazole sulfur and pyrimidine nitrogen peaks appear at ~160–165 ppm (NMR) and 1650–1680 cm (C=O stretch in IR) .

Q. What preliminary biological assays are recommended for screening bioactivity?

Start with antimicrobial susceptibility testing (MIC against Gram-positive/negative bacteria and fungi) and DNA binding studies via UV-Vis titration or fluorescence quenching. For example, hydrazone-acetamide analogs show MIC values of 8–32 µg/mL against C. albicans and DNA binding constants () of – M .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s integrated approach combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent polarity, temperature). For instance, such methods reduce trial-and-error by 70% in similar heterocyclic syntheses .

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

If experimental MIC values deviate from docking simulations, validate by:

- Reassessing ligand-protein binding affinity via SPR (surface plasmon resonance).

- Testing cytotoxicity on mammalian cells (e.g., HEK293) to rule off-target effects.

- Re-examining stereoelectronic properties (HOMO-LUMO gaps) using DFT to refine structure-activity relationships .

Q. What strategies improve yield in large-scale synthesis?

- Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Optimize stoichiometry via DoE (Design of Experiments): A 1.2:1 molar ratio of 2-mercaptobenzothiazole to chloroacetamide in DMF at 80°C increases yield to >85% .

- Replace column chromatography with antisolvent crystallization (e.g., water addition) for greener purification .

Q. How to analyze intermolecular interactions influencing crystallinity?

Hirshfeld surface analysis quantifies interactions (e.g., H-bonding, π-π stacking). For analogous acetamides, C–H⋯O and N–H⋯S contacts contribute to 40–50% of crystal packing. Pair distribution function (PDF) analysis further resolves amorphous vs. crystalline domains .

Methodological Guidance

Best practices for characterizing thermal stability:

- Perform TGA-DSC under nitrogen (10°C/min) to identify decomposition steps. Benzothiazole derivatives typically show stability up to 200–250°C.

- Correlate melting points (e.g., 489–491 K for dichlorophenyl analogs) with purity via HPLC (C18 column, acetonitrile/water gradient) .

Validating reaction mechanisms:

- Use -isotope labeling to trace sulfur transfer in nucleophilic substitution.

- Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.